molecular formula C11H9NO2 B1266996 3-aminonaphthalene-1-carboxylic Acid CAS No. 32018-86-3

3-aminonaphthalene-1-carboxylic Acid

Cat. No. B1266996
CAS RN: 32018-86-3
M. Wt: 187.19 g/mol
InChI Key: YIPRQTYMJYGRER-UHFFFAOYSA-N
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Description

3-aminonaphthalene-1-carboxylic Acid (ANCA) is a chemical compound that belongs to a class of organic compounds known as aminonaphthalene carboxylic acids. It is used as an intermediate for pharmaceutical research and development .


Molecular Structure Analysis

The molecular formula of 3-aminonaphthalene-1-carboxylic Acid is C11H9NO2. Its InChI code is 1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14) .

Scientific Research Applications

Fluorescence Probing for Cyanate Detection

3-Amino-1-naphthoic acid: has been utilized as a “turn-on” fluorescence probe for the selective and sensitive detection of cyanate ions (CNO−). This application is particularly important in biomedical research, as cyanate levels are associated with chronic kidney disease and other health conditions . The compound’s ability to react with CNO− and emit intense green fluorescence makes it a valuable tool for detecting and measuring cyanate in various biological and environmental samples.

Structural Modification of Natural Products

The introduction of amino acids, such as 3-Amino-1-naphthoic acid , into the structure of natural products is a strategy to improve their solubility, activity, and reduce adverse effects. This approach is widely used in the development of new pharmaceuticals, where the modification can lead to safer and more effective drug derivatives .

Dye and Pigment Industry

As an intermediate in organic synthesis, 3-Amino-1-naphthoic acid is used in the production of dyes and pigments. Its chemical properties allow it to be a versatile reagent in creating a wide range of colors for various applications, from textiles to inks .

Analytical Reagent

In analytical chemistry, 3-Amino-1-naphthoic acid serves as a reagent for the analysis of other compounds. Its reactivity and specificity make it suitable for use in complex chemical analyses, contributing to the accuracy and reliability of experimental results .

Environmental Monitoring

The compound’s sensitivity to react with specific ions can be harnessed for environmental monitoring. For instance, its application in detecting cyanate ions can be extended to track pollution levels and the presence of toxic substances in water bodies, aiding in environmental protection efforts .

Research on Protein Modifications

3-Amino-1-naphthoic acid: can be used to study post-translational modifications of proteins, such as carbamylation. These studies are crucial for understanding the molecular mechanisms underlying various diseases and developing targeted therapies .

Safety and Hazards

3-aminonaphthalene-1-carboxylic Acid is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate for herbicide antidote , suggesting that it may interact with enzymes or proteins involved in herbicide metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-1-naphthoic acid. For instance, its solubility in different solvents suggests that it may be more effective in non-polar environments . Additionally, factors such as pH, temperature, and presence of other chemicals could potentially affect its stability and reactivity .

properties

IUPAC Name

3-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPRQTYMJYGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297503
Record name 3-aminonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminonaphthalene-1-carboxylic Acid

CAS RN

32018-86-3
Record name 3-aminonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminonaphthalene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Nitro-1-naphthoic acid (1.77 g, 0.008 mole) was dissolved in a minimum of warm MeOH. 10% Pd/C (300 mg) was added and the reaction shaken on a Parr shaker under 50 psi H2 for 5 hours. The catalyst was filtered through celite and the solvent was removed under vacuum. The residue was dried to yield 3-amino-1-naphthoic acid (1.43 g) as a pink colored solid.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Q & A

Q1: How were the ionization constants for the different equilibria of 3-amino-1-naphthoic acid evaluated?

A2: The researchers used the published ionization constants of the methyl esters of 3-amino-1-naphthoic acid to evaluate the ionization constants for the four equilibria involved in its ionization []. This suggests that the researchers used a comparative approach based on the known values of similar compounds.

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